molecular formula C21H25NO3 B4255638 (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol

(3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol

Cat. No. B4255638
M. Wt: 339.4 g/mol
InChI Key: ODPAKULWHHNCDF-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol, also known as NAP, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and the regulation of gene expression. (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been reported to inhibit the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been shown to have various biochemical and physiological effects, including the regulation of oxidative stress, the reduction of apoptosis, and the modulation of neurotransmitter systems. Studies have reported that (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been shown to inhibit the activation of caspase-3, a key mediator of apoptosis. Furthermore, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been reported to modulate the activity of dopamine and serotonin receptors, which are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been reported to have a long half-life, which allows for sustained effects. However, one limitation of using (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for research on (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol, including the investigation of its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol and to identify its molecular targets. Furthermore, the development of more cost-effective synthesis methods for (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol could increase its accessibility for research purposes.
In conclusion, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol is a chemical compound that has shown potential in various scientific research applications, particularly in the field of neurology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol in the treatment of neurological disorders.

Scientific Research Applications

(3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol can improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been investigated for its potential use as a neuroprotective agent in stroke and spinal cord injury.

properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-20-14-22(21(24)16-8-11-25-12-9-16)10-7-19(20)18-6-5-15-3-1-2-4-17(15)13-18/h1-6,13,16,19-20,23H,7-12,14H2/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPAKULWHHNCDF-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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